Several synthetic routes have been reported for 5,6-dimethyl-4-hydroxy-2-(pyridin-2-yl)pyrimidine. One common method involves the condensation of 3-acetylpyridine with N,N-dimethylformamide dimethyl acetal followed by cyclization with guanidine nitrate. [] This method offers a straightforward approach with a reasonable overall yield.
The molecular structure of 5,6-dimethyl-4-hydroxy-2-(pyridin-2-yl)pyrimidine consists of a pyrimidine ring fused to a pyridine ring. The pyrimidine ring bears two methyl groups at positions 5 and 6 and a hydroxyl group at position 4. The pyridine ring is attached to the pyrimidine ring at position 2. [] The presence of multiple nitrogen atoms provides potential coordination sites for metal ions.
5,6-Dimethyl-4-hydroxy-2-(pyridin-2-yl)pyrimidine can undergo various chemical reactions, including condensation reactions and coordination with metal ions. For example, it can be condensed with ethyl 3-bromo-4-methylbenzoate, followed by hydrolysis to provide a key intermediate in the synthesis of nilotinib. [] This highlights its versatility in building complex molecular architectures.
Although 5,6-dimethyl-4-hydroxy-2-(pyridin-2-yl)pyrimidine itself is not generally considered to have a specific mechanism of action, its derivatives and complexes often exhibit unique biological and chemical properties. For instance, it serves as a precursor for the synthesis of nilotinib, a tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia. [] The mechanism of action of nilotinib involves binding to the ATP-binding site of the BCR-ABL tyrosine kinase, inhibiting its activity and downstream signaling pathways.
5,6-Dimethyl-4-hydroxy-2-(pyridin-2-yl)pyrimidine has been primarily utilized as a building block in organic synthesis. One significant application involves its role in the synthesis of nilotinib, a potent and selective inhibitor of BCR-ABL tyrosine kinase. [] Nilotinib demonstrates efficacy in treating chronic myeloid leukemia, highlighting the potential of this compound as a starting material for developing therapeutic agents.
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0